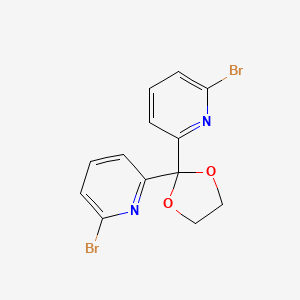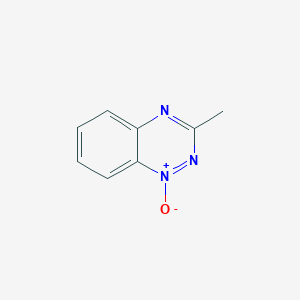
1,2,4-Benzotriazine, 3-methyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Benzotriazine, 3-methyl-, 1-oxide is a heterocyclic compound belonging to the class of benzotriazines. This compound is known for its unique structural properties and potential applications in various scientific fields, including medicinal chemistry and materials science. The compound is characterized by a benzene ring fused to a triazine ring, with a methyl group at the 3-position and an oxide group at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Benzotriazine, 3-methyl-, 1-oxide can be achieved through various methods. One common approach involves the oxidation of 3-methyl-1,2,4-benzotriazine using organic peracids or hydrogen peroxide in the presence of carboxylic acids . The reaction typically yields a mixture of 1-oxide and 2-oxide isomers, with the ratio depending on the substituents present in the starting material .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Benzotriazine, 3-methyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Organic peracids or hydrogen peroxide in the presence of carboxylic acids.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzotriazine ring.
Major Products: The major products formed from these reactions include mono-N-oxide analogues and other substituted benzotriazine derivatives .
Aplicaciones Científicas De Investigación
1,2,4-Benzotriazine, 3-methyl-, 1-oxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,4-Benzotriazine, 3-methyl-, 1-oxide involves its bioreductive activation under hypoxic conditions. Enzymatic reduction of the compound yields a radical intermediate that selectively damages DNA in hypoxic tumor cells . This selective DNA damage is a key factor in its potential as an antitumor agent.
Comparación Con Compuestos Similares
- 1,2,4-Benzotriazine, 3-methyl-, 2-oxide
- 1,2,3-Benzotriazinone 1-oxide
- 1,2,3-Benzotriazine 2-oxide
Uniqueness: 1,2,4-Benzotriazine, 3-methyl-, 1-oxide is unique due to its specific structural configuration and its ability to undergo selective bioreductive activation. This property distinguishes it from other benzotriazine derivatives and makes it particularly valuable in medicinal chemistry for targeted cancer therapy .
Propiedades
Número CAS |
51110-87-3 |
|---|---|
Fórmula molecular |
C8H7N3O |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
3-methyl-1-oxido-1,2,4-benzotriazin-1-ium |
InChI |
InChI=1S/C8H7N3O/c1-6-9-7-4-2-3-5-8(7)11(12)10-6/h2-5H,1H3 |
Clave InChI |
IBNRPPRPCINGIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2[N+](=N1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)

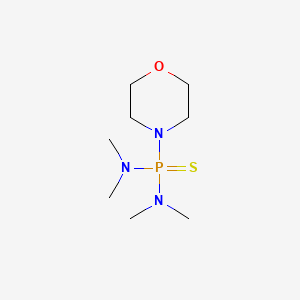

![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
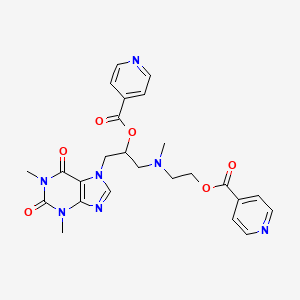
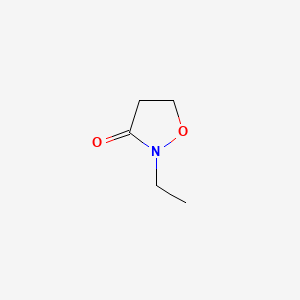

![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)

